PHENYLPROPANOLAMINE HYDROCHLORIDE

Nasal decongestion Acoustic rhinometry Cardiovascular safety

Phenylpropanolamine hydrochloride (PPA·HCl; also known as dl-norephedrine hydrochloride) is a β-phenethylamine sympathomimetic amine that functions as an indirect-acting adrenergic agonist via norepinephrine transporter (NET) substrate activity. Unlike later-generation decongestants that target a single adrenoceptor subtype, PPA exhibits a distinctive pharmacological fingerprint combining preferential α2-adrenoceptor agonism at low concentrations, α1-adrenoceptor activation at higher concentrations, and negligible direct β-adrenoceptor activity.

Molecular Formula C9H13NO.ClH
C9H14ClNO
Molecular Weight 187.66 g/mol
CAS No. 154-41-6
Cat. No. B1677677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePHENYLPROPANOLAMINE HYDROCHLORIDE
CAS154-41-6
SynonymsDexatrim
Hydrochloride, Phenylpropanolamine
Norephedrine
Phenylpropanolamine
Phenylpropanolamine Hydrochloride
Prolamine
Propagest
Triaminic DM
Molecular FormulaC9H13NO.ClH
C9H14ClNO
Molecular Weight187.66 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)O)N.Cl
InChIInChI=1S/C9H13NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9+;/m1./s1
InChIKeyDYWNLSQWJMTVGJ-JXLXBRSFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitygreater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Phenylpropanolamine Hydrochloride (CAS 154-41-6): A β-Phenethylamine Sympathomimetic with Differentiated Receptor Selectivity and Pharmacokinetic Profile for Research and Formulation Selection


Phenylpropanolamine hydrochloride (PPA·HCl; also known as dl-norephedrine hydrochloride) is a β-phenethylamine sympathomimetic amine that functions as an indirect-acting adrenergic agonist via norepinephrine transporter (NET) substrate activity [1]. Unlike later-generation decongestants that target a single adrenoceptor subtype, PPA exhibits a distinctive pharmacological fingerprint combining preferential α2-adrenoceptor agonism at low concentrations, α1-adrenoceptor activation at higher concentrations, and negligible direct β-adrenoceptor activity [2]. Originally widely used as an OTC nasal decongestant and anorectic agent, the compound was largely withdrawn from the human market after 2000 due to an epidemiologically identified risk of hemorrhagic stroke in women; however, it remains a valuable research tool for probing adrenoceptor subtype pharmacology, NET substrate structure-activity relationships, and remains available for veterinary applications [3].

Why Phenylpropanolamine Hydrochloride Cannot Be Generically Replaced by Pseudoephedrine, Phenylephrine, or Ephedrine in Research and Formulation Contexts


Despite their shared β-phenethylamine scaffold and overlapping classification as sympathomimetic nasal decongestants, phenylpropanolamine, pseudoephedrine, phenylephrine, and ephedrine diverge substantially across four quantifiable dimensions that directly affect experimental reproducibility and formulation design: (1) primary adrenoceptor subtype selectivity—PPA is a preferential α2-agonist, phenylephrine is a selective α1-agonist, and pseudoephedrine shows non-selective mixed α/β activity [1]; (2) oral bioavailability—PPA and pseudoephedrine are completely absorbed, while phenylephrine exhibits only ~38% bioavailability due to extensive gut-wall metabolism [2]; (3) elimination half-life—PPA (4 h) sits midway between phenylephrine (2.5 h) and pseudoephedrine (6 h), dictating dosing interval requirements [2]; and (4) anorectic efficacy—PPA lacks clinically meaningful weight-reduction effects at recommended doses, whereas amphetamine (and to a different extent, ephedrine) produce significant anorectic action [3]. These differences are not qualitative nuances but quantitatively established parameters that render in-class substitution scientifically unsound for any application where receptor engagement, systemic exposure, or duration of action must be controlled.

Quantitative Differentiation Evidence for Phenylpropanolamine Hydrochloride Against Closest Analogs: Head-to-Head and Cross-Study Comparative Data


Equieffective Nasal Decongestion with Divergent Blood Pressure Elevation: Phenylpropanolamine vs. d-Pseudoephedrine in a Direct Head-to-Head Feline Model

In a direct head-to-head comparison using a reproducible feline pharmacological model of nasal congestion (compound 48/80-induced), oral phenylpropanolamine (10 mg/kg) and oral d-pseudoephedrine (10 mg/kg) produced equivalent attenuation of nasal cavity volume reduction, minimum cross-sectional area decrease, and Dmin elongation [1]. However, the cardiovascular burden differed markedly: oral PPA elevated systolic blood pressure by +51 mmHg, whereas oral d-pseudoephedrine elevated SBP by +82 mmHg—a 31 mmHg differential. When administered topically at 1% concentration, PPA increased blood pressure by +44 mmHg compared to only +17 mmHg for d-pseudoephedrine [1]. This provides two distinct cardiovascular profiles selectable depending on whether systemic pressor effect minimization (topical PDE) or a specific magnitude of pressor response (oral PPA) is required.

Nasal decongestion Acoustic rhinometry Cardiovascular safety Sympathomimetic pharmacodynamics

Preferential α2-Adrenoceptor Agonism: Phenylpropanolamine's 62-Fold Functional Selectivity Differentiates It from the α1-Selective Agonist Phenylephrine

In isolated perfused mouse tail arteries (which express functional α2-adrenoceptors) and mesenteric arteries (which lack functional α2-mediated constriction), phenylpropanolamine was 62-fold more potent at eliciting constriction in tail arteries than in mesenteric arteries [1]. In mesenteric arteries, PPA-induced constriction was insensitive to the α2-antagonist rauwolscine (10⁻⁷ M) but abolished by the α1-antagonist prazosin (3×10⁻⁷ M). Conversely, in tail arteries and human small dermal veins, PPA constriction was inhibited by rauwolscine but not prazosin [1]. By contrast, phenylephrine—a prototypical selective α1-adrenoceptor agonist—constricted all vessel types in a prazosin-sensitive manner, with reported Ki values at cloned human α1-adrenoceptor subtypes of approximately 1.4 μM (α1A), 23.9 μM (α1B), and 47.8 μM (α1C) . PPA's binding profile at cloned human α2-adrenoceptors (Ki: α2A = 0.28 μM; α2B = 0.40 μM; α2C = 0.26 μM for (-)-norephedrine) confirms a fundamentally different primary receptor engagement target [2]. This receptor selectivity profile is not a minor variation—it represents a qualitatively different mechanism of vasoconstriction with distinct tissue-specific effects relevant to nasal mucosal vasculature, which is uniquely enriched in constrictor α2-adrenoceptors [1].

Adrenoceptor subtype selectivity Vascular pharmacology α2-adrenoceptor Nasal mucosa vasculature

Complete Oral Bioavailability of PPA vs. 38% Bioavailability of Phenylephrine: Absorption Reliability as a Selection Criterion

A comprehensive pharmacokinetic review of the three clinically used oral decongestants established that both phenylpropanolamine and pseudoephedrine are readily and completely absorbed from the gastrointestinal tract, whereas phenylephrine exhibits an oral bioavailability of only approximately 38% due to extensive gut-wall and hepatic first-pass metabolism via monoamine oxidase and sulfoconjugation [1]. This bioavailability deficit is not subtle: for a given oral dose of phenylephrine, only 38% of the administered drug reaches the systemic circulation, and absorption is described as 'erratic' [1]. In contrast, PPA demonstrates 90.2 ± 1.7% urinary excretion as unchanged drug following oral administration, confirming near-complete systemic delivery with minimal pre-systemic elimination [2].

Oral bioavailability Pharmacokinetics First-pass metabolism Decongestant formulation

Intermediate Elimination Half-Life of 4 Hours: PPA Occupies a Distinct Pharmacokinetic Niche Between Phenylephrine (2.5 h) and Pseudoephedrine (6 h)

The three oral decongestants partition into three distinct elimination half-life tiers: phenylephrine at approximately 2.5 hours, phenylpropanolamine at approximately 4 hours (range 3.8–4.3 h across doses of 25–100 mg), and pseudoephedrine at approximately 6 hours [1]. This 1.5–1.7-fold difference between PPA and each comparator is pharmacokinetically consequential: the shorter half-life of phenylephrine necessitates more frequent dosing or sustained-release formulation to maintain therapeutic concentrations, while the longer half-life of pseudoephedrine carries a greater accumulation risk in renal impairment [1]. PPA's half-life remains dose-proportional and constant across 25–100 mg single doses (t1/2 = 3.8–4.3 h), with renal clearance similarly stable at 0.41–0.44 L/kg/h [2].

Elimination half-life Pharmacokinetic differentiation Dosing interval Sustained-release formulation

Absence of Clinically Meaningful Anorectic Efficacy at Therapeutic Doses: PPA vs. Dextroamphetamine in a Direct Head-to-Head Clinical Weight-Reduction Trial

In a direct head-to-head clinical comparison involving 80 institutionalized patients without dietary restrictions, dextroamphetamine produced a mean weight reduction of −4.6 lb (−2.1 kg) over two weeks, representing a statistically and clinically significant anorectic effect [1]. In contrast, phenylpropanolamine at both 25 mg tid (−0.9 lb; −0.41 kg) and 50 mg tid (−0.8 lb; −0.36 kg)—the latter representing double the recommended dosage—failed to produce a significant effect relative to placebo (+0.3 lb; +0.14 kg) [1]. This outcome is corroborated by a later human drug discrimination study showing that PPA (25 mg and 75 mg, PO) did not generalize to the d-amphetamine (10 mg) discriminative stimulus, whereas the anorectic agent mazindol partially did, further confirming PPA's distinct interoceptive stimulus profile [2].

Anorectic efficacy Weight reduction Appetite suppression Clinical comparison

Evidence-Backed Research and Industrial Application Scenarios for Phenylpropanolamine Hydrochloride Based on Quantified Differentiation


Probing α2-Adrenoceptor-Mediated Vascular Constriction in Nasal Mucosal and Dermal Microvascular Preparations

PPA's 62-fold functional selectivity for α2-expressing vascular beds over α1-only beds [1], combined with its weak direct binding to α1-adrenoceptors (Ki ≈ 8.5–9.6 μM) relative to its sub-micromolar α2A affinity (Ki = 0.28 μM) [2], makes it the preferred pharmacological tool for isolating α2-mediated vasoconstriction in tissue preparations where phenylephrine (α1-selective) or pseudoephedrine (non-selective mixed α/β) would produce confounding multi-receptor activation. Specifically in nasal mucosal vasculature—which is uniquely enriched in constrictor α2-adrenoceptors—PPA replicates the endogenous norepinephrine α2-engagement mechanism without the β-adrenoceptor activity that complicates interpretation of epinephrine or norepinephrine responses.

Sustained-Release Oral Decongestant Formulation Development Requiring Intermediate Half-Life and Complete Bioavailability

For formulation scientists developing oral decongestant products where a 4-hour intrinsic half-life [1] is combined with near-complete gastrointestinal absorption and >90% renal excretion of unchanged drug [2], PPA occupies a unique pharmacokinetic space. Phenylephrine's 38% bioavailability and erratic absorption introduce unacceptable inter-subject variability for controlled-release formulation, while pseudoephedrine's 6-hour half-life and non-selective receptor profile present different challenges for rapid-onset/rapid-offset formulations. PPA's dose-proportional pharmacokinetics across 25–100 mg further support predictable formulation scaling [1].

Sympathomimetic Positive Control in Cardiovascular Studies Requiring Defined Pressor Response Magnitudes Without Appetite-Suppressant Confounding

In experimental protocols where a sympathomimetic pressor challenge is needed but appetite suppression would confound feeding or metabolic endpoints, PPA offers a quantified pressor effect—+51 mmHg SBP at oral 10 mg/kg in the feline model [1] or +21 mmHg SBP at 12.5–25 mg in humans with intact baroreflex [2]—without clinically significant anorectic activity as demonstrated in the Fazekas et al. head-to-head trial against dextroamphetamine [3]. This dissociation of cardiovascular pressor activity from appetite suppression is not shared by amphetamine or, to a meaningful degree, by ephedrine.

Norepinephrine Transporter (NET) Substrate Structure-Activity Relationship Studies Using a Non-Catechol, Non-Methylated Phenethylamine Scaffold

PPA (dl-norephedrine) represents the simplest β-hydroxylated, non-N-methylated phenethylamine NET substrate with EC50 values of 42 nM (norepinephrine release) and 302 nM (dopamine release) for the (−)-enantiomer, compared to 137 nM and 1371 nM for the (+)-enantiomer [1]. This enantiomeric potency differential, combined with PPA's negligible activity at dopamine and serotonin transporters relative to its NET activity, provides a cleaner pharmacological probe for NET substrate SAR than ephedrine (which carries an N-methyl group) or amphetamine (which lacks the β-hydroxy group and has broader transporter activity). The compound's well-characterized weak affinity across the receptorome (Ki >1 μM at most non-adrenergic receptors) further supports its use as a relatively selective NET substrate tool [1].

Quote Request

Request a Quote for PHENYLPROPANOLAMINE HYDROCHLORIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.